{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
Description
Propriétés
IUPAC Name |
2-[[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-12(5-7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJEDLWJLJGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H19F3N2O2
- Molecular Weight : 348.34 g/mol
- Key Functional Groups : Dimethylamino group, trifluoromethyl group, and an acetic acid moiety.
Antitumor Activity
Recent studies have demonstrated that compounds containing trifluoromethylated pyridine derivatives exhibit significant antitumor properties. For instance, a related compound with similar structural features showed an IC50 value of 16.4 µM against the HL60 human promyelotic leukemia cell line, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid | HL60 | TBD |
| Related Compound | HL60 | 16.4 ± 1.8 |
| Related Compound | EL4 | 19.4 ± 2.0 |
The proposed mechanism of action for compounds like {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : Similar compounds have been noted to inhibit c-KIT kinase activity, which is crucial in several malignancies .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the antitumor efficacy of several derivatives of pyridine-based compounds, including those with trifluoromethyl substitutions. The results indicated that these modifications significantly enhance the biological activity against various cancer cell lines .
- Synthesis and Characterization : Another research effort focused on synthesizing related compounds and characterizing their biological profiles using techniques such as NMR spectroscopy and MTT assays to assess cytotoxicity .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid exhibit anticancer properties. For example, derivatives containing pyridine rings have shown effectiveness in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. Research has demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development against various malignancies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyridine-based compounds and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting the need for further exploration into the mechanisms of action and potential clinical applications.
Biochemical Applications
2.1 Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit enzymes associated with metabolic disorders. For instance, certain derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, potentially improving cognitive function.
Table 1: Enzyme Inhibition Studies
| Compound Structure | Target Enzyme | Inhibition % | Reference |
|---|---|---|---|
| Pyridine derivative | Acetylcholinesterase | 75% | |
| Trifluoromethyl | Cyclooxygenase | 60% | |
| Dimethylamino | Protein Kinase | 50% |
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid allows it to be utilized in the synthesis of advanced materials, such as polymers and nanocomposites. These materials can exhibit enhanced electrical conductivity and thermal stability due to the incorporation of the trifluoromethyl group, which is known for its electron-withdrawing properties.
Case Study:
Research conducted at a leading materials science institute demonstrated the use of trifluoromethyl-containing compounds in creating conductive polymers. The resulting materials showed improved charge transport properties compared to traditional polymers, indicating their potential use in electronic devices.
Pharmacological Insights
4.1 Drug Design and Development
The structural characteristics of {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid make it an attractive candidate for drug design. Computational modeling studies have suggested that modifications to its structure could enhance its bioavailability and selectivity towards specific biological targets.
Table 2: Computational Drug Design Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
This section compares the compound with its analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Positional Isomers
Example 1:
- Compound: {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
- Molecular Formula: C₁₈H₂₀F₃N₃O₂ (identical to the parent compound)
- Key Difference: The benzyl group is attached to the 3-position of the pyridine ring instead of the 4-position.
- The 3-substituted analog may exhibit reduced steric hindrance compared to the 4-substituted parent compound .
Example 2:
- Compound: {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
- Molecular Formula: C₁₈H₂₀F₃N₃O₂
- Key Difference: Substituents on the pyridine ring are rearranged (dimethylamino at 6-position, trifluoromethyl at 4-position).
- Implications: This configuration disrupts the electron-withdrawing trifluoromethyl group’s proximity to the dimethylamino donor, likely reducing dipole moment and solubility in polar solvents .
Functional Group Modifications
Example 1: Ethyl Ester Derivative
- Compound: {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester
- Molecular Formula: C₂₀H₂₄F₃N₃O₂
- Molecular Weight: 395.42 g/mol
- Key Difference: The carboxylic acid group is esterified, converting it to an ethyl ester.
- Implications: Esterification increases lipophilicity (logP ~2.8 estimated), enhancing membrane permeability but requiring metabolic activation (ester hydrolysis) for pharmacological activity. This derivative is commonly used as a prodrug .
Example 2: Chlorinated Pyridine Analogs
- Compound: 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
- Molecular Formula: C₁₃H₇ClF₃NO₂
- Key Difference: Replacement of dimethylamino with a chlorine atom at the 6-position.
- However, the absence of the dimethylamino group eliminates a key hydrogen-bond donor .
Pharmacophore Comparison
Example: Lobeglitazone (Antidiabetic Agent)
- Structure: Contains a thiazolidinedione core and ethoxy-benzyl N-methylamino group.
- Key Difference: While lobeglitazone targets PPARγ, the parent compound lacks the thiazolidinedione moiety critical for PPARγ activation.
- Implications: The dimethylamino-trifluoromethyl-pyridine system may instead favor kinase inhibition or neurotransmitter modulation .
Research Findings and Inferences
Solubility: The parent compound’s carboxylic acid group confers moderate aqueous solubility (~50 µg/mL), whereas the ethyl ester derivative is 10-fold less soluble but more cell-permeable .
Metabolic Stability: The trifluoromethyl group enhances resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Synthetic Accessibility: The ethyl ester derivative (CAS 1311279-16-9) is commercially available at >97% purity, underscoring its utility in scalable API synthesis .
Méthodes De Préparation
Multi-Step Synthesis via Pyridinyl-Imidazo Intermediates (Method D and Related)
A prominent synthetic approach involves the use of substituted pyridin-2-amine derivatives and subsequent coupling reactions to build the core heterocyclic framework, followed by functionalization to introduce the acetic acid moiety.
-
- The initial step involves condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde derivatives in methanol using p-toluenesulfonic acid as a catalyst and an isocyanide reagent at 70 °C for 12 hours (Method A). This forms an intermediate imidazo[1,2-a]pyridine derivative.
- Subsequent acid treatment (HCl/dioxane in methanol at 20 °C for 12 hours, Method B) converts intermediates to amine hydrochloride salts.
- Palladium-catalyzed cross-coupling (Pd2(dba)3, XantPhos, t-BuONa in toluene at 110 °C for 12 hours, Method C) introduces aryl substituents.
- Final coupling with an appropriate acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine at room temperature for 12 hours (Method D) attaches the acetic acid group.
- Reduction steps with borane-dimethyl sulfide complex in THF at 0–60 °C may be used to adjust oxidation states.
-
- Extraction with ethyl acetate or dichloromethane, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Purification by silica gel chromatography or preparative HPLC.
Yields :
Curtius Rearrangement for Carbamate Formation
In some synthetic schemes related to pyridinyl compounds, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and mixed solvents (t-butanol/toluene) at elevated temperatures (100 °C) is used to generate carbamate intermediates, which can be deprotected to yield amines for further functionalization.
- This method provides high purity and moderate to good yields (~60%), though phosphorous salt impurities from DPPA require careful purification.
Summary Table of Preparation Methods
| Method ID | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, 2-isocyano-2,4,4-trimethylpentane, MeOH | 70 | 12 | - | Formation of imidazo[1,2-a]pyridine intermediate |
| Method B | HCl/dioxane, MeOH | 20 | 12 | - | Conversion to amine hydrochloride salt |
| Method C | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 | 12 | - | Palladium-catalyzed arylation |
| Method D | Acid, EDCI, pyridine | 25 | 12 | - | Amide bond formation with acetic acid |
| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | 100 | 12-20 | ~60 | Carbamate intermediate formation |
Research Findings and Considerations
- The multi-step synthetic route involving imidazo[1,2-a]pyridine intermediates is well-documented and provides a modular approach to introduce diverse substituents, including the trifluoromethyl group critical for biological activity.
- Use of palladium-catalyzed cross-coupling allows for selective arylation under relatively mild conditions, preserving sensitive functional groups.
- Carbodiimide-mediated coupling (EDCI, HBTU) is effective for attaching the acetic acid moiety, with good control over reaction conditions and product purity.
- The Curtius rearrangement is a valuable alternative for generating amine intermediates when direct coupling is challenging, though it requires careful handling of azide reagents and purification of phosphorous byproducts.
- Yields vary depending on the step and purification method, with some intermediates isolated in moderate yields (~20%) and others improved by optimization of reaction conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid, and how can experimental design optimize yield and purity?
- Methodological Answer : Synthesis typically involves coupling trifluoromethylpyridine derivatives with benzyl-methyl-amino-acetic acid precursors. To optimize yield, employ Design of Experiments (DoE) principles , varying reaction parameters (e.g., temperature, catalyst loading, solvent polarity). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) should validate purity . Computational reaction path screening (e.g., quantum chemical calculations) can predict intermediates and reduce trial-and-error steps .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Use accelerated stability testing:
- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals from dimethylamino and trifluoromethyl groups .
- Fluorescence spectroscopy : Probe solvatochromic behavior to assess polarity-sensitive electronic transitions .
- FT-IR : Identify carbonyl (C=O) and amine (N-H) vibrations to confirm functional group integrity .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) influence the synthesis of this compound’s pyridine core?
- Methodological Answer :
- Mechanistic studies : Use deuterium labeling or kinetic isotope effects (KIE) to distinguish between pathways .
- Computational modeling : Apply density functional theory (DFT) to compare transition-state energies for alternative mechanisms .
- Experimental validation : Introduce radical traps (e.g., TEMPO) to suppress side reactions and quantify yield changes .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies) to identify protocol-dependent variability .
- Structure-activity relationship (SAR) : Map substituent effects (e.g., trifluoromethyl vs. methyl groups) using molecular docking and free-energy perturbation (FEP) simulations .
- Experimental replication : Validate conflicting results under controlled conditions (e.g., identical cell lines, buffer compositions) .
Q. How can computational tools predict and mitigate off-target interactions in pharmacological studies?
- Methodological Answer :
- Virtual screening : Use molecular dynamics (MD) simulations to assess binding affinity against non-target proteins (e.g., cytochrome P450 isoforms) .
- ADMET profiling : Predict absorption/distribution using QSAR models and refine predictions with experimental logP/logD measurements .
- Selectivity optimization : Introduce steric hindrance (e.g., bulkier substituents) to reduce off-target binding .
Critical Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
